molecular formula C8H20SSi2 B038867 Thiirane, 2,3-di(trimethylsilyl)- CAS No. 114693-66-2

Thiirane, 2,3-di(trimethylsilyl)-

Cat. No.: B038867
CAS No.: 114693-66-2
M. Wt: 204.48 g/mol
InChI Key: SEYGWXIPNFSGOI-UHFFFAOYSA-N
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Description

Thiirane, 2,3-di(trimethylsilyl)- is an organosulfur compound with the molecular formula C₈H₂₀SSi₂ and a molecular weight of 204.48 g/mol . This compound is characterized by the presence of a thiirane ring, which is a three-membered ring containing one sulfur atom, and two trimethylsilyl groups attached to the carbon atoms of the ring. Thiirane derivatives are known for their unique chemical properties and reactivity, making them valuable intermediates in organic synthesis .

Preparation Methods

The synthesis of Thiirane, 2,3-di(trimethylsilyl)- typically involves the reaction of a thiirane precursor with trimethylsilyl reagents. One common method is the reaction of 2,3-dichlorothiirane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions and yields the desired product with high efficiency

Chemical Reactions Analysis

Thiirane, 2,3-di(trimethylsilyl)- undergoes a variety of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Thiirane, 2,3-di(trimethylsilyl)- involves the reactivity of the thiirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The trimethylsilyl groups can also participate in reactions, providing additional reactivity and stability to the compound. Molecular targets and pathways involved in its biological activity include enzyme inhibition and interaction with cellular thiol groups .

Comparison with Similar Compounds

Thiirane, 2,3-di(trimethylsilyl)- can be compared with other thiirane derivatives such as:

    Thiirane, 2,3-dimethyl-: This compound has two methyl groups instead of trimethylsilyl groups, resulting in different reactivity and stability.

    Thiirane, 2,3-diphenyl-: The presence of phenyl groups alters the compound’s electronic properties and reactivity.

    Thiirane, 2,3-diethyl-: Similar to the dimethyl derivative, but with ethyl groups, affecting its physical and chemical properties. The uniqueness of Thiirane, 2,3-di(trimethylsilyl)- lies in the presence of the trimethylsilyl groups, which provide steric hindrance and influence the compound’s reactivity and stability.

Properties

IUPAC Name

trimethyl-(3-trimethylsilylthiiran-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20SSi2/c1-10(2,3)7-8(9-7)11(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYGWXIPNFSGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1C(S1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921464
Record name (Thiirane-2,3-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114693-66-2
Record name Thiirane, 2,3-di(trimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114693662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Thiirane-2,3-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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